molecular formula C24H20Br2O4 B135408 (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl CAS No. 179866-74-1

(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl

Cat. No.: B135408
CAS No.: 179866-74-1
M. Wt: 532.2 g/mol
InChI Key: UPLLZDVWXACTEG-UHFFFAOYSA-N
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Description

(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl is a complex organic compound characterized by the presence of bromine and methoxymethoxy groups attached to a naphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl typically involves multiple steps, starting with the bromination of naphthalene derivatives. The methoxymethoxy groups are introduced through etherification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and etherification processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl involves its interaction with specific molecular targets. The bromine atoms and methoxymethoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. Pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl is unique due to its specific substitution pattern and the presence of both bromine and methoxymethoxy groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

6-bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Br2O4/c1-27-13-29-21-9-3-15-11-17(25)5-7-19(15)23(21)24-20-8-6-18(26)12-16(20)4-10-22(24)30-14-28-2/h3-12H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLLZDVWXACTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C2=C(C=C1)C=C(C=C2)Br)C3=C(C=CC4=C3C=CC(=C4)Br)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211560-97-3, 179866-74-1
Record name (S)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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